Cas no 150907-43-0 (3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester)

3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester structure
150907-43-0 structure
Nome del prodotto:3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
Numero CAS:150907-43-0
MF:C23H24N2O4
MW:392.44766
CID:163716
PubChem ID:192494

3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester
    • ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate
    • 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline
    • 3-Quinolinebutanoic acid, 8-methoxy-4-((2-methylphenyl)amino)-gamma-oxo-, ethyl ester
    • CP 113411
    • ethyl 4-{8-methoxy-4-[(2-methylphenyl)amino]quinolin-3-yl}-4-oxobutanoate
    • CP-113,411
    • 150907-43-0
    • 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)-quinoline
    • CP 113,411
    • SCHEMBL9318536
    • CHEMBL95060
    • DTXSID40164650
    • HPXFYCXZUAIFJM-UHFFFAOYSA-N
    • 3-(3-ethoxycarbonylpropionyl)-8-methoxy-4-(2-methylphenylamino)quinoline
    • Ethyl 4-(8-methoxy-4-(o-tolylamino)quinolin-3-yl)-4-oxobutanoate
    • CP-113411
    • Inchi: InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25)
    • Chiave InChI: HPXFYCXZUAIFJM-UHFFFAOYSA-N
    • Sorrisi: CCOC(CCC(C1=CN=C2C(=CC=CC2=C1NC1=CC=CC=C1C)OC)=O)=O

Proprietà calcolate

  • Massa esatta: 392.17372
  • Massa monoisotopica: 392.174
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 9
  • Complessità: 555
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 77.5Ų
  • XLogP3: 4.4

Proprietà sperimentali

  • Densità: 1.21
  • Punto di ebollizione: 544°Cat760mmHg
  • Punto di infiammabilità: 282.8°C
  • Indice di rifrazione: 1.616
  • PSA: 77.52

3-Quinolinebutanoicacid, 8-methoxy-4-[(2-methylphenyl)amino]-g-oxo-, ethyl ester Letteratura correlata

Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.